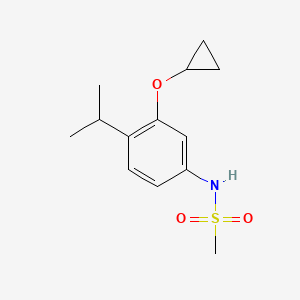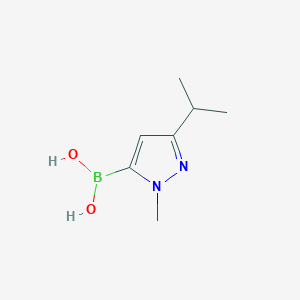![molecular formula C8H8N2O3 B14847179 3,4-Dihydro-2H-pyrido[3,2-B][1,4]oxazine-8-carboxylic acid](/img/structure/B14847179.png)
3,4-Dihydro-2H-pyrido[3,2-B][1,4]oxazine-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-2H-pyrido[3,2-B][1,4]oxazine-8-carboxylic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-pyrido[3,2-B][1,4]oxazine-8-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the Mannich reaction, where a phenol, a primary amine, and an aldehyde are used as starting materials. The reaction is catalyzed by an acid, such as hydrochloric acid, and proceeds through the formation of an iminium ion intermediate, which then undergoes cyclization to form the oxazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance the yield and purity of the final product. Catalysts like tin(IV) chloride or methylsilyl chloride can be employed to facilitate the cyclization process .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydro-2H-pyrido[3,2-B][1,4]oxazine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-2H-pyrido[3,2-B][1,4]oxazine-8-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 3,4-Dihydro-2H-pyrido[3,2-B][1,4]oxazine-8-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific biological context and the functional groups present on the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-7-carboxylic acid
- 2,3-Dihydro-1H-pyrido[3,4-B][1,4]oxazine-8-carboxylic acid
- 3,4-Dihydro-2H-pyrano[3,2-B]pyridine-8-carboxylic acid
- 6-Iodo-3,4-dihydro-2H-pyrano[3,2-B]pyridine-8-carboxylic acid
Uniqueness
3,4-Dihydro-2H-pyrido[3,2-B][1,4]oxazine-8-carboxylic acid is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms within the ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C8H8N2O3 |
|---|---|
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-8-carboxylic acid |
InChI |
InChI=1S/C8H8N2O3/c11-8(12)5-1-2-9-7-6(5)13-4-3-10-7/h1-2H,3-4H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
MIPOWKMLQIWFBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C=CN=C2N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



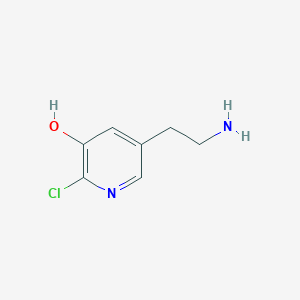
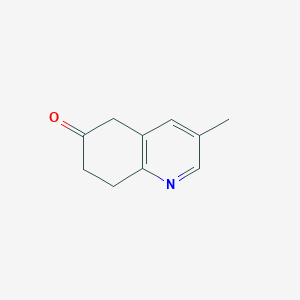
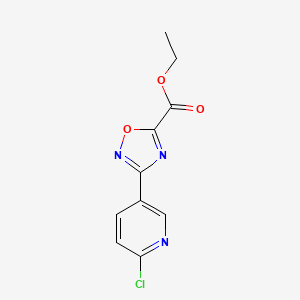
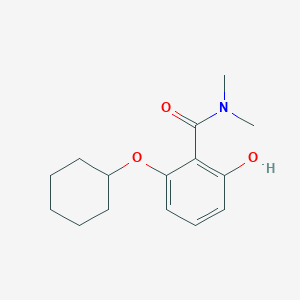
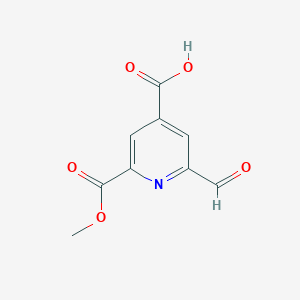
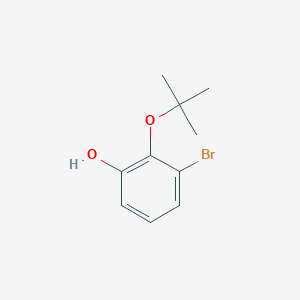


![(Imidazo[1,2-A]pyrimidin-2-ylmethyl)(methyl)amine](/img/structure/B14847168.png)


